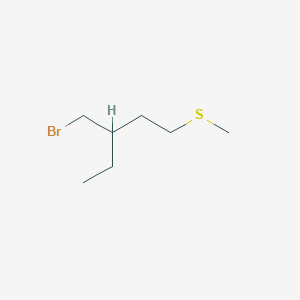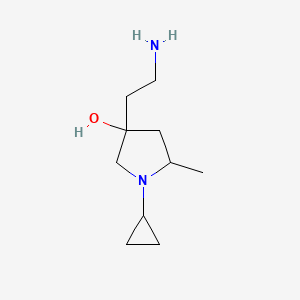
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an aminoethyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Pyrrolidine Ring Formation: Cyclization to form the pyrrolidine ring.
Methylation: Introduction of the methyl group at the desired position.
Aminoethylation: Addition of the aminoethyl side chain.
Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or hydroxylamine group.
Reduction: Reduction of the cyclopropyl group to a more stable alkyl group.
Substitution: Replacement of the aminoethyl side chain with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic or electrophilic reagents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alkylated pyrrolidines.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular function or signaling. Detailed studies are required to elucidate the exact pathways and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Aminoethyl)-1-cyclopropylpyrrolidine
- 3-(2-Aminoethyl)-5-methylpyrrolidine
- 1-Cyclopropyl-5-methylpyrrolidin-3-ol
Uniqueness
3-(2-Aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol is unique due to the combination of its cyclopropyl group, methyl group, and aminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-1-cyclopropyl-5-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-6-10(13,4-5-11)7-12(8)9-2-3-9/h8-9,13H,2-7,11H2,1H3 |
InChI-Schlüssel |
FHNWKWWRYSKYAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN1C2CC2)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


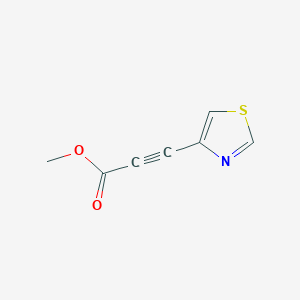
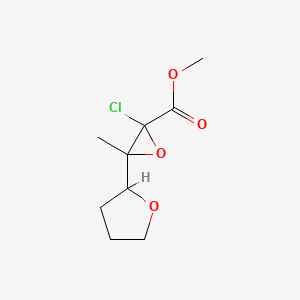
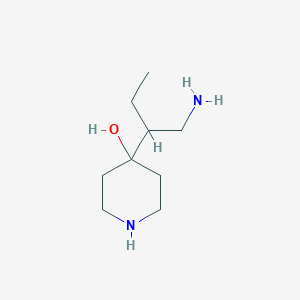
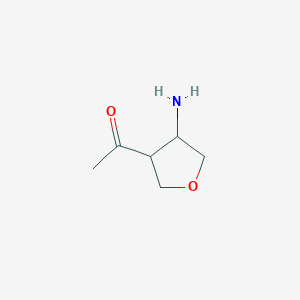
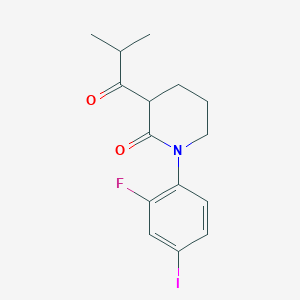
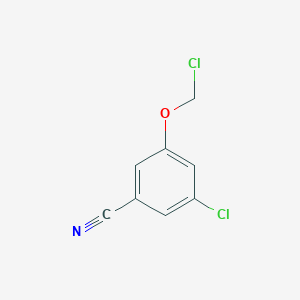
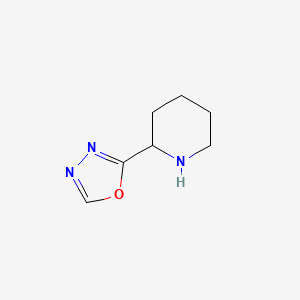
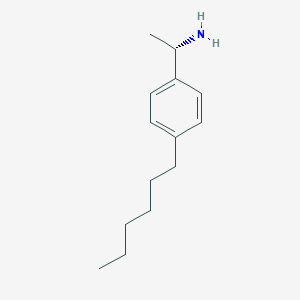
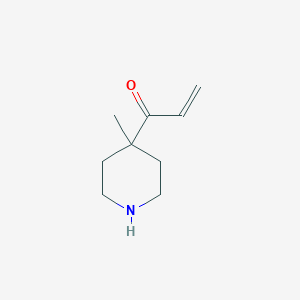
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)
![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
![4-({[2-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B13173657.png)
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylcyclohexan-1-ol](/img/structure/B13173663.png)
